molecular formula C7H13N3 B1371335 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1371335
M. Wt: 139.2 g/mol
InChI Key: NGTSZJQSDGPWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole derivative featuring an ethyl substituent at the 3-position of the pyrazole ring and an ethanamine group at the 4-position. For instance, pyrazole derivatives often exhibit moderate solubility in polar solvents and stability under standard storage conditions (e.g., 2–8°C for similar amines) .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

2-(5-ethyl-1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-7-6(3-4-8)5-9-10-7/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

NGTSZJQSDGPWAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine with structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Application Synthesis Method
This compound 3-Ethyl-pyrazole, 4-ethanamine ~179.24 (estimated) Not reported Likely intermediate for bioactive agents Likely via Buchwald–Hartwig coupling
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 3-CF₃, 1-ethyl-pyrazole 179.14 Not reported Research use; protease studies Copper-catalyzed amination
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole core, 1-methyl, 4-ethanamine 139.19 Not reported Histamine metabolite Not detailed in evidence
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine, cyclopropylamine substituent 215.25 104–107 Kinase inhibitor candidate Pd-mediated cross-coupling
2-(3-Chlorophenyl)ethan-1-amine Chlorophenyl-ethanamine 155.62 Not reported Precursor for hybrid molecules Amidation with 4-nitrobenzoyl chloride

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and binding affinity in enzyme inhibition studies compared to the ethyl analog .
  • Pyridine-substituted pyrazoles (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit improved solubility and kinase inhibitory activity due to aromatic π-π interactions .

Synthetic Strategies :

  • Copper(I) bromide and cesium carbonate are common catalysts for pyrazole amination (e.g., ), while palladium catalysts enable cross-coupling with heterocycles like pyridine .
  • The target compound may be synthesized via similar methods, such as Vilsmeier–Haack formylation or nucleophilic substitution, as seen in related pyrazole systems .

Physicochemical Properties :

  • Melting points vary significantly with substituents; cyclopropylamine derivatives exhibit higher melting points (104–107°C) due to crystallinity , while alkyl-substituted pyrazoles (e.g., ethyl/trifluoromethyl) are often liquids or low-melting solids .

Research Implications

Pyrazole-ethanamine derivatives are versatile scaffolds in drug discovery. For example:

  • Anticancer Agents : Substitutions with electron-withdrawing groups (e.g., CF₃) or aromatic rings (e.g., pyridine) enhance cytotoxicity and target specificity .

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